

ML299 In Vitro Selectivity Profile: A Comparative Analysis

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Compound of Interest

Compound Name: ML299

Cat. No.: B609138

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For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive in vitro selectivity profile of **ML299**, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2, and compares its performance against other known PLD inhibitors.

ML299 has emerged as a valuable tool for investigating the roles of PLD1 and PLD2 in various physiological and pathological processes. Its utility is underscored by its high potency and relatively "clean" off-target profile compared to earlier-generation PLD inhibitors.^[1] This guide summarizes the key quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of the typical workflow for assessing inhibitor selectivity.

Comparative Selectivity Data

The following table summarizes the in vitro potency of **ML299** and other PLD inhibitors against PLD1 and PLD2. The data highlights the dual inhibitory nature of **ML299** in contrast to isoform-selective compounds.

Compound	Target	IC50 (Cellular)	IC50 (Biochemical)	Fold Selectivity	Reference
ML299	PLD1	5.6 nM	48 nM	Dual Inhibitor	[1][2]
PLD2	20 nM	84 nM	[1][2]		
ML298	PLD1	>20,000 nM	>20,000 nM	>53-fold for PLD2	[3][4][5]
PLD2	355 nM	2,800 nM	[3][4][5]		
VU0155056	PLD1	21 nM	-	Dual Inhibitor	[1]
PLD2	240 nM	-	[1]		
Halopemide	PLD1/2	Moderate dual inhibitor	-	Dual Inhibitor	[6]
VU0359595	PLD1	-	-	1,700-fold for PLD1	[7]
VU0364739	PLD2	-	-	75-fold for PLD2	[7]
ML395	PLD1	>30,000 nM	-	>80-fold for PLD2	[8]
PLD2	360 nM	-	[8]		

Off-Target Profiling

A critical aspect of characterizing a chemical probe is to assess its activity against a broad range of unrelated targets. **ML299** was profiled against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 μ M.[1] In this comprehensive screen, **ML299** exhibited significant inhibition (>70% inhibition of radioligand binding) at only 3 of the 68 targets, demonstrating a superior selectivity profile compared to older PLD inhibitors like halopemide (active at 41 of 68 targets) and VU0155056 (active at 12 of 68 targets).[1]

Experimental Methodologies

The determination of the in vitro selectivity profile of **ML299** involved both cellular and biochemical assays to provide a comprehensive understanding of its activity.

Cellular PLD Activity Assays

- PLD1 Cellular Assay:
 - Cell Line: Calu-1 cells.
 - Stimulation: Phorbol 12-myristate 13-acetate (PMA) is used to stimulate PLD1 activity.
 - Principle: The assay measures the accumulation of a specific enzymatic product of PLD1 in the presence of varying concentrations of the inhibitor.
- PLD2 Cellular Assay:
 - Cell Line: HEK293 cells stably expressing green fluorescent protein-tagged PLD2 (HEK293-gfpPLD2).
 - Principle: This assay measures the basal activity of overexpressed PLD2, and the inhibitory effect of the compound is determined by a decrease in the measured product.

Biochemical PLD Activity Assays

- Enzyme Source: Purified recombinant human PLD1 and PLD2 enzymes.
- Principle: These assays directly measure the enzymatic activity of the purified PLD isoforms in the presence of a substrate and varying concentrations of the inhibitor. This confirms that the compound's inhibitory effect is a result of direct interaction with the PLD protein.

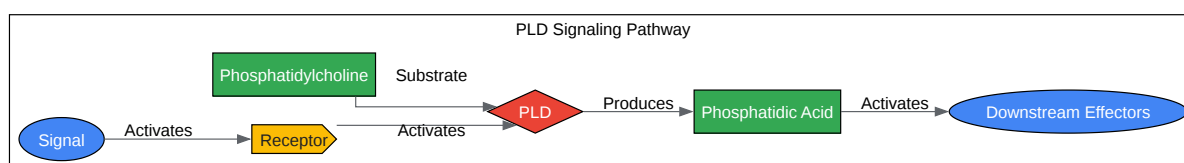
Broad Panel Off-Target Screening

- Platform: Ricerca's Lead Profiling Screen (now part of Eurofins).
- Method: Radioligand binding assays.

- Principle: This high-throughput screening method assesses the ability of the test compound (**ML299**) to displace a known radiolabeled ligand from a large panel of diverse biological targets (GPCRs, ion channels, transporters). A significant reduction in radioligand binding indicates a potential off-target interaction.

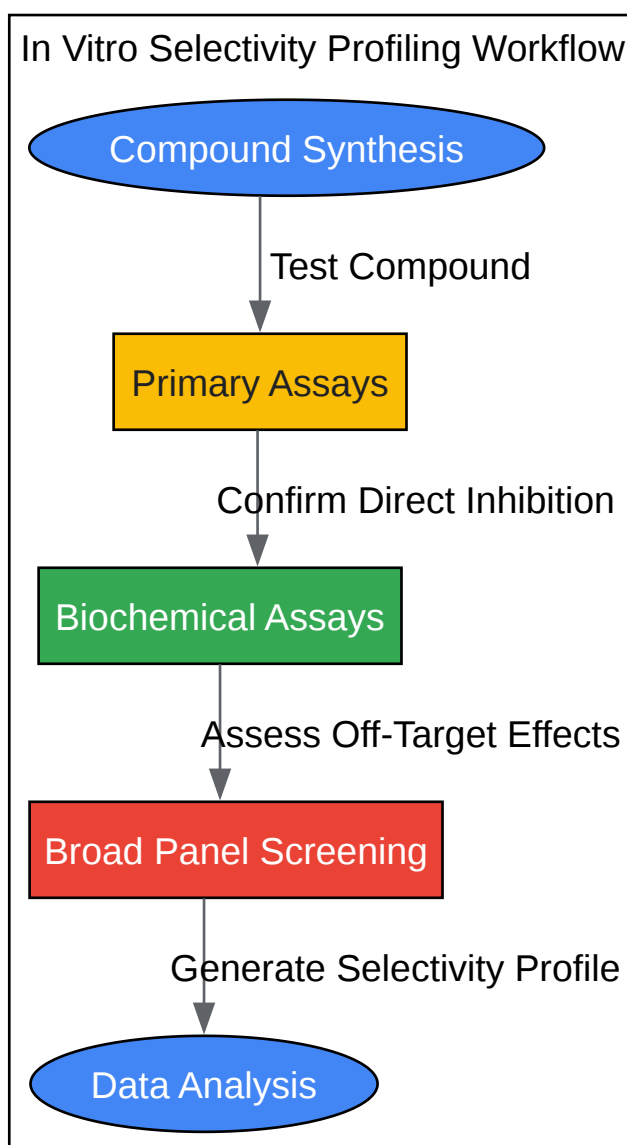
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving PLD and the experimental workflow for assessing the selectivity of an inhibitor like **ML299**.



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Caption: Simplified Phospholipase D (PLD) signaling cascade.



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Caption: Experimental workflow for inhibitor selectivity assessment.

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